molecular formula C14H13F3O2 B13448353 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid

1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B13448353
M. Wt: 270.25 g/mol
InChI Key: GPFIFGOINVFMPE-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₁F₃O₂ CAS No.: EN300-39922206 Molecular Weight: 359.26 g/mol Structure: The compound features a bicyclo[2.1.1]hexane scaffold substituted at the 1-position with a 4-(trifluoromethyl)phenyl group and a carboxylic acid moiety at the 2-position. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the bicyclic framework imposes conformational rigidity, influencing binding interactions in biological systems .

Properties

Molecular Formula

C14H13F3O2

Molecular Weight

270.25 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-8(7-13)5-11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)

InChI Key

GPFIFGOINVFMPE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This photochemical reaction between alkenes forms the bicyclo[2.1.1]hexane core. The process starts with the preparation of a diene from acetophenone, followed by intramolecular cyclization to form the desired bicyclo[2.1.1]hexane structure .

Industrial Production Methods: Industrial production of this compound can be scaled up using optimized reaction conditions. For instance, using benzophenone as a catalyst in acetonitrile solvent has been shown to yield the desired product efficiently . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclo[2.1.1]hexane core mimics the geometry of ortho-substituted benzene rings, allowing it to fit into biological receptors and enzymes effectively. This interaction can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogues of this compound can be categorized based on substituents, bicyclic frameworks, and biological activities. Below is a detailed analysis:

Substituent Variations

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Source ID
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid 4-(Trifluoromethyl)phenyl C₁₃H₁₁F₃O₂ 359.26 High hydrophobicity; potential enzyme inhibition (e.g., S-adenosyl-L-methionine synthesis) .
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid Fluorine at C2, phenyl at C1 C₁₃H₁₃FO₂ 220.24 Reduced steric bulk; altered electronic properties may affect receptor binding .
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid 3-Bromophenyl substituent C₁₃H₁₃BrO₂ 297.15 Bromine enhances halogen bonding; potential for improved target affinity .

Bicyclic Framework Modifications

Compound Name Bicyclic Structure Key Structural Difference Biological Activity Source ID
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid Bicyclo[2.1.1]hexane with amino group Amino group replaces trifluoromethyl Potent inhibitor of S-adenosyl-L-methionine synthesis (IC₅₀ ~10 μM) due to optimal bridgehead angle (93°) .
2-Aminonorbornane-2-carboxylic acid Norbornane (bicyclo[2.2.1]heptane) Larger bridgehead angle (99°) Moderate inhibitory activity (IC₅₀ ~50 μM); less complementary to enzyme active sites .
2-Aminobicyclo[3.2.1]octane-2-carboxylic acid Bicyclo[3.2.1]octane Expanded ring system (105° angle) Inactive due to excessive bridgehead angle, disrupting enzyme binding .

Functional Group Replacements

Compound Name Functional Group Modification Impact on Activity Source ID
1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid tert-butyl carbamate (Boc-protected) Enhanced solubility; used as synthetic intermediate for peptide coupling .
1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane Sulfonyl group, smaller bicyclo[2.1.0] Reduced conformational rigidity; lower bioactivity compared to [2.1.1] systems .

Key Research Findings

Bridgehead Angle Significance: The inhibitory potency of bicyclic carboxylic acids correlates with bridgehead angles. For example, the bicyclo[2.1.1]hexane derivative (93°) outperforms norbornane analogues (99°) in enzyme inhibition due to improved steric complementarity .

Role of Trifluoromethyl Groups : The 4-(trifluoromethyl)phenyl group enhances binding via hydrophobic interactions and electron-withdrawing effects, as seen in enzyme assays and molecular docking studies .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid (CAS Number: 2913221-64-2) is a bicyclic compound characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group on a bicyclo[2.1.1]hexane core. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is C14H13F3O2, with a molecular weight of approximately 270.25 g/mol. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

Property Value
Molecular FormulaC14H13F3O2
Molecular Weight270.25 g/mol
Structural FeaturesBicyclic core, trifluoromethyl group, carboxylic acid

Biological Activity Overview

Research indicates that compounds with bicyclic structures, particularly those containing trifluoromethyl groups, exhibit notable biological activities. The biological activity of this compound is linked to its interactions with specific molecular targets, including enzymes and receptors.

The unique structural features allow the compound to fit into binding sites with high specificity, modulating the activity of target molecules and influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its metabolic stability, potentially leading to improved pharmacokinetic properties compared to similar compounds .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although further investigation is required to elucidate these effects fully .
  • Anticancer Properties : Research indicates potential anticancer activities associated with this compound, particularly in targeting specific cancer cell lines .
  • Binding Affinity Studies : Interaction studies have focused on its binding affinity to biological targets such as enzymes or receptors, revealing that its bicyclic structure may influence binding conformations and affinities compared to linear analogs .

Comparative Analysis

The following table summarizes the unique properties of this compound compared to structurally similar compounds:

Compound Name Structural Features Unique Properties
This compoundBicyclic core with trifluoromethyl and carboxylic acidHigh lipophilicity, metabolic stability
Bicyclo[2.2.2]octane derivativesSimilar bicyclic framework but different substituentsDifferent reactivity patterns due to structural differences
Tricyclic analogsMore complex structures with multiple ringsPotentially different biological activities due to enhanced steric hindrance

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